molecular formula C11H11NO2S B13663128 Ethyl 2-methylbenzo[d]thiazole-4-carboxylate

Ethyl 2-methylbenzo[d]thiazole-4-carboxylate

Cat. No.: B13663128
M. Wt: 221.28 g/mol
InChI Key: WIXJHTGTUSZBMU-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzo[d]thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals This compound features a benzothiazole core, which is a fused ring system consisting of a benzene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylbenzo[d]thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu-catalyzed, base-free C-S coupling reaction, which can be performed using conventional or microwave heating methods . This method ensures high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylbenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-methylbenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby exerting neuroprotective and therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a broader range of chemical modifications and biological activities compared to its analogs .

Properties

IUPAC Name

ethyl 2-methyl-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-14-11(13)8-5-4-6-9-10(8)12-7(2)15-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXJHTGTUSZBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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